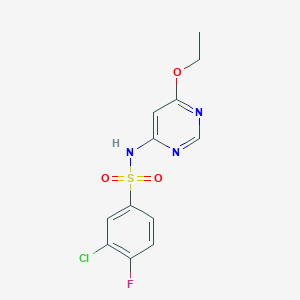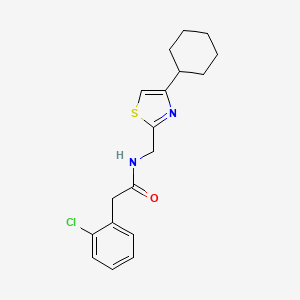
2-(2-chlorophenyl)-N-((4-cyclohexylthiazol-2-yl)methyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-chlorophenyl)-N-((4-cyclohexylthiazol-2-yl)methyl)acetamide, also known as CCT137690, is a small molecule inhibitor that has been extensively studied for its potential applications in cancer therapy. This compound selectively inhibits the activity of the protein kinase CHK1, which is a key regulator of the DNA damage response pathway. CHK1 is involved in the repair of damaged DNA, and its inhibition can lead to the accumulation of DNA damage and cell death in cancer cells.
Wirkmechanismus
CHK1 is a protein kinase that is involved in the DNA damage response pathway. When DNA damage occurs, CHK1 is activated and phosphorylates downstream targets that are involved in DNA repair and cell cycle regulation. Inhibition of CHK1 activity leads to the accumulation of DNA damage and cell death in cancer cells. 2-(2-chlorophenyl)-N-((4-cyclohexylthiazol-2-yl)methyl)acetamide selectively inhibits CHK1 activity by binding to the ATP-binding site of the protein kinase domain.
Biochemical and Physiological Effects
2-(2-chlorophenyl)-N-((4-cyclohexylthiazol-2-yl)methyl)acetamide has been shown to selectively inhibit CHK1 activity in cancer cells, leading to the accumulation of DNA damage and cell death. The compound has also been shown to enhance the efficacy of DNA-damaging agents and PARP inhibitors. In addition, 2-(2-chlorophenyl)-N-((4-cyclohexylthiazol-2-yl)methyl)acetamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. The compound has minimal effects on normal cells, making it a promising candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-(2-chlorophenyl)-N-((4-cyclohexylthiazol-2-yl)methyl)acetamide is its selectivity for CHK1, which minimizes off-target effects. The compound has also been shown to have minimal effects on normal cells, making it a promising candidate for cancer therapy. However, one limitation of 2-(2-chlorophenyl)-N-((4-cyclohexylthiazol-2-yl)methyl)acetamide is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, the compound has a short half-life, which can limit its efficacy in vivo.
Zukünftige Richtungen
For research on 2-(2-chlorophenyl)-N-((4-cyclohexylthiazol-2-yl)methyl)acetamide include the development of more potent and selective CHK1 inhibitors, as well as the investigation of its potential applications in combination therapy with other cancer treatments. In addition, the compound could be further studied for its potential applications in the treatment of other types of cancer, as well as its effects on normal cells. The development of more effective formulations and delivery methods could also improve the efficacy of 2-(2-chlorophenyl)-N-((4-cyclohexylthiazol-2-yl)methyl)acetamide in vivo.
Synthesemethoden
The synthesis of 2-(2-chlorophenyl)-N-((4-cyclohexylthiazol-2-yl)methyl)acetamide involves several steps, starting from commercially available starting materials. The first step involves the reaction of 2-chloroaniline with ethyl 2-bromoacetate to form the intermediate compound 2-(2-chlorophenyl)acetamide. The second step involves the reaction of this intermediate with cyclohexyl isothiocyanate to form the thiazole ring, resulting in the formation of 2-(2-chlorophenyl)-N-((4-cyclohexylthiazol-2-yl)methyl)acetamide. The purity of the compound can be improved by recrystallization or chromatography.
Wissenschaftliche Forschungsanwendungen
2-(2-chlorophenyl)-N-((4-cyclohexylthiazol-2-yl)methyl)acetamide has been extensively studied for its potential applications in cancer therapy. The compound has been shown to selectively inhibit CHK1 activity, leading to the accumulation of DNA damage and cell death in cancer cells. This makes it a promising candidate for combination therapy with DNA-damaging agents such as chemotherapy or radiation therapy. In addition, 2-(2-chlorophenyl)-N-((4-cyclohexylthiazol-2-yl)methyl)acetamide has been shown to enhance the efficacy of PARP inhibitors, which are used to treat cancers with defects in DNA repair pathways. The compound has also been studied for its potential applications in the treatment of neuroblastoma, a type of childhood cancer.
Eigenschaften
IUPAC Name |
2-(2-chlorophenyl)-N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2OS/c19-15-9-5-4-8-14(15)10-17(22)20-11-18-21-16(12-23-18)13-6-2-1-3-7-13/h4-5,8-9,12-13H,1-3,6-7,10-11H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVVKBPDMLIJLNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CSC(=N2)CNC(=O)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenyl)-N-((4-cyclohexylthiazol-2-yl)methyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(4-Bromobenzyl)-2,5-dioxa-8-azaspiro[3.4]octane](/img/structure/B2881098.png)
![N~6~,N~6~-dimethyl-N~4~-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2881100.png)
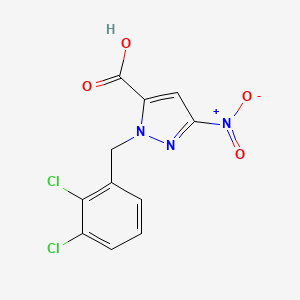

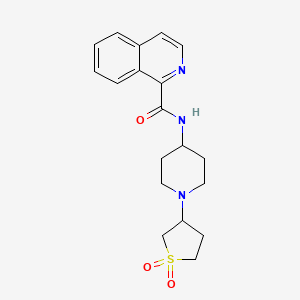
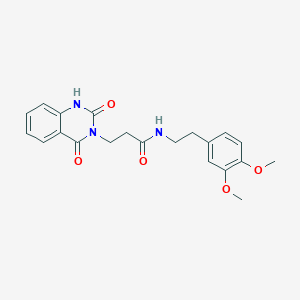
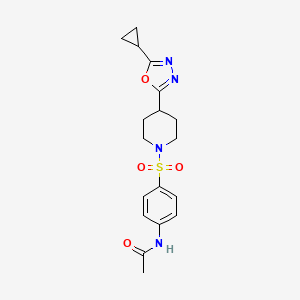
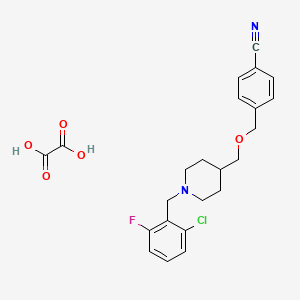
![Ethyl 4-[[2-[(4-amino-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2881111.png)
![1-Tert-butyl-3,5-dimethyl-N-[2-(prop-2-enoylamino)ethyl]pyrazole-4-carboxamide](/img/structure/B2881115.png)
![2-Chloro-1-[3-(4-fluoro-3-methoxyphenyl)azetidin-1-yl]ethanone](/img/structure/B2881116.png)
![2-{[6-(3-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}-N-(2-methoxyphenyl)acetamide](/img/structure/B2881117.png)

